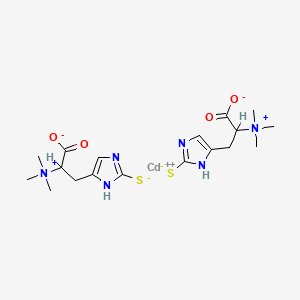
Cadmium-metallothionen
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Cadmium-metallothionen, also known as this compound, is a useful research compound. Its molecular formula is C18H28CdN6O4S2 and its molecular weight is 569 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Toxicology Studies
Cadmium-metallothionein complexes are extensively studied to understand cadmium's toxicological effects. Research indicates that while metallothioneins can bind cadmium and reduce its toxicity, they may also facilitate cadmium transport to sensitive organs like the kidneys. For instance, studies have demonstrated that the binding of cadmium to metallothionein can prevent some toxic effects but may increase renal cadmium levels, leading to nephrotoxicity .
Case Study: Cadmium Toxicokinetics
- A model developed based on metallothionein-related findings has been utilized to calculate expected risks associated with cadmium exposure. This model has been adopted by international organizations for risk assessment purposes .
Biomarkers for Environmental Monitoring
Metallothionein levels in organisms serve as biomarkers for environmental cadmium contamination. For example, a study on freshwater mussels (Anodonta woodiana) showed a significant correlation between cadmium accumulation and metallothionein up-regulation in gills and mantle tissues, indicating its potential use as a biomarker for assessing water quality .
| Organism | Cadmium Concentration (mg/L) | Metallothionein Response |
|---|---|---|
| Anodonta woodiana | 8.43 - 67.45 | Increased MT levels |
| Various aquatic species | Variable | Indicative of Cd exposure |
Bioremediation
Cadmium-metallothionein complexes are being explored for their potential in bioremediation strategies to remove heavy metals from contaminated environments. Engineered bacteria expressing metallothioneins have shown promise in adsorbing cadmium ions from polluted water, thus contributing to environmental cleanup efforts .
Case Study: Engineered Bacteria for Heavy Metal Removal
- A study demonstrated that genetically modified E. coli expressing metallothionein could effectively remove lead and cadmium from wastewater with an efficiency exceeding 80% .
Therapeutic Agents
Research has identified metallothioneins as potential therapeutic agents due to their protective roles against heavy metal toxicity. They have been shown to alleviate liver injury caused by cadmium exposure in animal models . This suggests that metallothioneins could be utilized in developing treatments for heavy metal poisoning.
Case Study: Liver Protection
- In a study involving mice, exogenous metallothionein administration significantly reduced liver damage caused by cadmium exposure, highlighting its therapeutic potential .
Antioxidant Properties
Metallothioneins exhibit antioxidant properties that can protect against oxidative stress induced by heavy metals. Studies have shown that metallothionein can scavenge free radicals and reduce oxidative damage in various biological systems .
Propriétés
Numéro CAS |
73419-42-8 |
|---|---|
Formule moléculaire |
C18H28CdN6O4S2 |
Poids moléculaire |
569 g/mol |
Nom IUPAC |
cadmium(2+);3-(2-sulfido-1H-imidazol-5-yl)-2-(trimethylazaniumyl)propanoate |
InChI |
InChI=1S/2C9H15N3O2S.Cd/c2*1-12(2,3)7(8(13)14)4-6-5-10-9(15)11-6;/h2*5,7H,4H2,1-3H3,(H2-,10,11,13,14,15);/q;;+2/p-2 |
Clé InChI |
GRCOEYOEKVLFHW-UHFFFAOYSA-L |
SMILES |
C[N+](C)(C)C(CC1=CN=C(N1)[S-])C(=O)[O-].C[N+](C)(C)C(CC1=CN=C(N1)[S-])C(=O)[O-].[Cd+2] |
SMILES canonique |
C[N+](C)(C)C(CC1=CN=C(N1)[S-])C(=O)[O-].C[N+](C)(C)C(CC1=CN=C(N1)[S-])C(=O)[O-].[Cd+2] |
Synonymes |
cadmium metallothionein cadmium thionein cadmium-binding peptide 1 cadmium-binding peptide 2, Nereis diversicolor cadmium-binding protein cadmium-thionein Cd thionein Cd-binding protein CD-BP protein, Nereis diversicolor MP II protein, Nereis diversicolo |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.















